![molecular formula C7H15NO4S B2494446 2-(Butane-1-sulfonamido)propanoic acid CAS No. 1009164-46-8](/img/structure/B2494446.png)
2-(Butane-1-sulfonamido)propanoic acid
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Overview
Description
“2-(Butane-1-sulfonamido)propanoic acid” is a sulfonamide derivative . It has a CAS Number of 1009164-46-8 . The molecular weight of this compound is 209.27 . It is also known as N-(butylsulfonyl)alanine . This compound is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-(Butane-1-sulfonamido)propanoic acid” is C7H15NO4S . The InChI code for this compound is 1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
“2-(Butane-1-sulfonamido)propanoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Basic Information
“2-(Butane-1-sulfonamido)propanoic acid”, also known as Bsp, is a sulfonamide derivative. It has a molecular formula of C7H15NO4S and a molecular weight of 209.26 . It’s typically available in powder form .
Use in Synthetic Biology
In the field of synthetic biology, “2-(Butane-1-sulfonamido)propanoic acid” is considered an unnatural amino acid (UAA) . UAAs are used to expand the molecular toolbox of protein “parts”, introducing new functions that are difficult or impossible to create with proteins comprised of the natural 20 amino acid building blocks .
Protein Engineering
Proteins bearing UAAs like “2-(Butane-1-sulfonamido)propanoic acid” can result in improved properties such as hyperstability and protease resistance . These features may be useful for tailoring orthogonal proteins in the context of synthetic biological networks .
Creation of Artificial Proteins
The incorporation of UAAs into proteins is a strategy that can potentially expand synthetic biology methods for the creation of artificial proteins . This is part of the challenge of synthetic biology, which lies in the construction of artificial cellular systems .
Mechanism of Action
Target of Action
Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule .
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides disrupt various biochemical pathways in bacteria that rely on folic acid, such as the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a halt in bacterial growth, making them bacteriostatic .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
properties
IUPAC Name |
2-(butylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSRHFORCGVPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butane-1-sulfonamido)propanoic acid |
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